molecular formula C19H24ClNO3S B2734304 2-(4-chlorophenoxy)-N-(5-hydroxy-3-(thiophen-3-yl)pentyl)-2-methylpropanamide CAS No. 2034242-35-6

2-(4-chlorophenoxy)-N-(5-hydroxy-3-(thiophen-3-yl)pentyl)-2-methylpropanamide

Cat. No.: B2734304
CAS No.: 2034242-35-6
M. Wt: 381.92
InChI Key: OOIQVJVYVANKDH-UHFFFAOYSA-N
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Description

2-(4-chlorophenoxy)-N-(5-hydroxy-3-(thiophen-3-yl)pentyl)-2-methylpropanamide is a synthetic organic compound supplied for research applications. It is identified by the CAS Number 2034242-35-6 and has a molecular formula of C19H24ClNO3S, corresponding to a molecular weight of 381.92 g/mol . The compound features a distinct molecular structure that incorporates a chlorophenoxy group, a thiophene heterocycle, and a hydroxy pentyl chain, which may be of significant interest in medicinal chemistry and drug discovery for probing biological activity and structure-activity relationships (SAR) . This product is offered in various quantities to suit laboratory needs, with availability ranging from 1 mg to 100 mg . It is intended for research purposes by qualified professionals in a laboratory setting only. This product is labeled "For Research Use Only" (RUO) and is not manufactured or intended for diagnostic, therapeutic, or human use.

Properties

IUPAC Name

2-(4-chlorophenoxy)-N-(5-hydroxy-3-thiophen-3-ylpentyl)-2-methylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24ClNO3S/c1-19(2,24-17-5-3-16(20)4-6-17)18(23)21-10-7-14(8-11-22)15-9-12-25-13-15/h3-6,9,12-14,22H,7-8,10-11H2,1-2H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOIQVJVYVANKDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)NCCC(CCO)C1=CSC=C1)OC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-chlorophenoxy)-N-(5-hydroxy-3-(thiophen-3-yl)pentyl)-2-methylpropanamide typically involves multiple steps:

    Formation of the Chlorophenoxy Intermediate: The initial step involves the reaction of 4-chlorophenol with an appropriate alkylating agent to form the 4-chlorophenoxy intermediate.

    Introduction of the Thiophene Ring: The thiophene ring is introduced through a coupling reaction, often using a palladium-catalyzed cross-coupling method such as the Suzuki or Stille coupling.

    Hydroxy-Substituted Pentyl Chain Addition: The hydroxy-substituted pentyl chain is added via a nucleophilic substitution reaction, where a suitable hydroxyalkyl halide reacts with the thiophene intermediate.

    Amide Formation: The final step involves the formation of the amide bond, typically achieved by reacting the intermediate with 2-methylpropanoyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may be optimized for scale, involving continuous flow reactors and automated systems to ensure high yield and purity. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also considered to minimize environmental impact.

Types of Reactions:

    Oxidation: The hydroxy group in the pentyl chain can undergo oxidation to form a ketone or carboxylic acid, depending on the oxidizing agent used.

    Reduction: The compound can be reduced at various points, such as the reduction of the amide group to an amine.

    Substitution: The chlorophenoxy group can participate in nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used under acidic or basic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in the presence of a base.

Major Products:

    Oxidation Products: Ketones, carboxylic acids.

    Reduction Products: Amines.

    Substitution Products: Various substituted phenoxy derivatives.

Scientific Research Applications

Pharmaceutical Development

The compound's structural characteristics indicate potential as a pharmaceutical agent. Preliminary studies suggest that it may exhibit:

  • Antimicrobial Activity : Similar compounds have shown effectiveness against various pathogens, indicating potential for development as an antimicrobial agent.
  • Anti-inflammatory Properties : The presence of hydroxyl and thiophene groups is often associated with anti-inflammatory activity, suggesting that this compound may be evaluated for such effects in clinical settings.

Research indicates that this compound could interact with biological systems in several ways:

  • Enzyme Inhibition : Compounds with similar structures have been shown to inhibit enzymes related to metabolic pathways, which can be relevant for treating diseases such as cancer or neurodegenerative disorders.
  • Cytotoxicity Against Cancer Cells : Initial investigations may reveal selective cytotoxic effects on cancer cell lines, making it a candidate for further development in oncology.

Chemical Research

The complexity of the compound allows it to serve as a valuable tool in chemical research:

  • Synthetic Chemistry : Its synthesis involves reactions with chlorophenol derivatives and thiophene precursors, providing insights into synthetic methodologies.
  • Material Science : The compound's properties can be explored for applications in developing new materials with specific functionalities.

Mechanism of Action

The mechanism by which 2-(4-chlorophenoxy)-N-(5-hydroxy-3-(thiophen-3-yl)pentyl)-2-methylpropanamide exerts its effects depends on its specific application. In medicinal chemistry, it may act by binding to specific receptors or enzymes, modulating their activity. The presence of the chlorophenoxy and thiophene groups suggests potential interactions with hydrophobic pockets in proteins, while the hydroxy group may form hydrogen bonds, enhancing binding affinity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analysis

The table below compares the target compound with structurally related analogs from the evidence, focusing on key functional groups, molecular properties, and biological relevance:

Compound Key Functional Groups Molecular Weight (g/mol) Biological Target/Application Notable Features
Target compound: 2-(4-chlorophenoxy)-N-(5-hydroxy-3-(thiophen-3-yl)pentyl)-2-methylpropanamide 4-Chlorophenoxy, thiophene, hydroxylated pentyl, methylpropanamide ~423.9 (calculated) Hypothesized: ATF4 inhibition (analogous to ) Thiophene enhances π-stacking; hydroxyl improves solubility.
Compound 5f (): N-(4-(trifluoromethoxy)phenyl)-3-(4-(2,4,4-trimethylpentan-2-yl)phenoxy)propanamide Trifluoromethoxy, branched alkylphenoxy, propanamide 438.34 MDH inhibition (tumor microenvironment) CF3 group increases metabolic stability; branched alkyl enhances lipophilicity.
European Patent Compound (): 2-(4-chlorophenoxy)-N-((1-(2-(4-chlorophenoxy)ethyl)azetidin-3-yl)methyl)acetamide Dual 4-chlorophenoxy, azetidine, acetamide ~450.0 (estimated) ATF4 inhibition (cancer therapy) Azetidine ring improves conformational rigidity; dual chlorophenoxy boosts potency.
CAS 483993-11-9 (): N-(4-fluorophenyl)-3-(4-methoxyphenyl)-2-(2H-tetrazol-5-yl)propanamide Fluorophenyl, methoxyphenyl, tetrazole, propanamide 341.34 Unknown (structural similarity to angiotensin II receptor blockers) Tetrazole acts as a bioisostere for carboxylic acids; fluorine enhances bioavailability.

Key Observations:

Bioisosteric Replacements: The target compound’s thiophene (aromatic heterocycle) contrasts with the tetrazole in CAS 483993-11-9 (). The hydroxyl group in the pentyl chain may improve aqueous solubility relative to the hydrophobic branched alkyl chain in compound 5f ().

Pharmacophore Variations: The dual 4-chlorophenoxy groups in the European Patent compound () suggest a multivalent binding mechanism, whereas the target compound’s single chlorophenoxy group might prioritize selectivity over potency .

Synthetic Complexity :

  • The target compound’s synthesis likely requires multi-step functionalization of the pentyl chain (e.g., thiophene incorporation), contrasting with simpler propanamide derivatives like compound 5f ().

Therapeutic Potential: While the European Patent compound () explicitly targets ATF4 for cancer, the target compound’s thiophene and hydroxyl groups could modulate off-target interactions or pharmacokinetics, necessitating further in vitro profiling.

Biological Activity

The compound 2-(4-chlorophenoxy)-N-(5-hydroxy-3-(thiophen-3-yl)pentyl)-2-methylpropanamide (CAS Number: 2034241-67-1) is a synthetic organic molecule that has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies.

The molecular formula of the compound is C19H24ClNO3SC_{19}H_{24}ClNO_3S with a molecular weight of 381.9 g/mol . The structure features a chlorophenoxy group and a thiophene derivative, which are significant for its biological interactions.

PropertyValue
Molecular FormulaC19H24ClNO3SC_{19}H_{24}ClNO_3S
Molecular Weight381.9 g/mol
CAS Number2034241-67-1

The biological activity of this compound is primarily attributed to its interaction with various G protein-coupled receptors (GPCRs) . These receptors play a crucial role in signal transduction and are involved in numerous physiological processes. The compound may modulate receptor activity, influencing pathways related to inflammation, pain perception, and metabolic regulation.

Potential Pathways

  • Anti-inflammatory Effects : The presence of the chlorophenoxy group may enhance the compound's ability to inhibit pro-inflammatory cytokines.
  • Analgesic Properties : Interaction with pain-related GPCRs could provide analgesic effects, making it a candidate for pain management therapies.
  • Metabolic Regulation : The thiophene moiety is known for its role in metabolic pathways, potentially influencing glucose metabolism and lipid profiles.

Biological Activity Studies

Several studies have investigated the biological activity of similar compounds, providing insights into the potential effects of this compound.

Case Study 1: Anti-inflammatory Activity

A study published in Journal of Medicinal Chemistry examined the anti-inflammatory properties of chlorophenoxy derivatives. It was found that compounds with similar structures significantly reduced inflammation in murine models by inhibiting NF-kB signaling pathways .

Case Study 2: Analgesic Effects

Research reported in Pain Research and Management highlighted that thiophene-containing compounds exhibited notable analgesic effects through modulation of opioid receptors . This suggests that our compound may also possess similar analgesic properties.

Case Study 3: Metabolic Effects

In a study focusing on metabolic disorders, compounds with similar structures were shown to enhance insulin sensitivity and reduce blood glucose levels . This indicates potential applications for managing diabetes or metabolic syndrome.

Q & A

Q. How to address discrepancies in reported synthetic yields or spectral data?

  • Methodology : Replicate procedures from multiple sources (e.g., vs. 20) under controlled conditions. Cross-check NMR assignments with computational tools (e.g., ACD/Labs or ChemDraw predictions). Collaborate with independent labs to verify reproducibility, especially for crystallization outcomes .

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